molecular formula C21H15N3 B1609432 3,5,6-Triphenyl-1,2,4-triazine CAS No. 24108-44-9

3,5,6-Triphenyl-1,2,4-triazine

Cat. No.: B1609432
CAS No.: 24108-44-9
M. Wt: 309.4 g/mol
InChI Key: IMJWQBWRRPZDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Triphenyl-1,2,4-triazine is a heterocyclic compound characterized by a triazine ring substituted with three phenyl groups at the 3, 5, and 6 positions. This compound is known for its stability and unique electronic properties, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Triphenyl-1,2,4-triazine typically involves the cyclotrimerization of nitriles. One common method is the reaction of benzonitrile with a suitable catalyst under high-temperature conditions. Another approach involves the use of aromatic nucleophilic substitution reactions, where cyanuric chloride reacts with aromatic compounds in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts alkylation method, utilizing 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a starting material. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Triphenyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted triazines, triazine oxides, and reduced triazine derivatives .

Scientific Research Applications

3,5,6-Triphenyl-1,2,4-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.

    Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymers

Mechanism of Action

The mechanism of action of 3,5,6-Triphenyl-1,2,4-triazine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The triazine ring’s electronic properties allow it to interact with nucleic acids and proteins, potentially disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 3,5,6-Triphenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring robust and stable compounds .

Properties

IUPAC Name

3,5,6-triphenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJWQBWRRPZDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423371
Record name 3,5,6-triphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24108-44-9
Record name 3,5,6-triphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-TRIPHENYL-1,2,4-TRIAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6-Triphenyl-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3,5,6-Triphenyl-1,2,4-triazine
Reactant of Route 3
Reactant of Route 3
3,5,6-Triphenyl-1,2,4-triazine
Reactant of Route 4
3,5,6-Triphenyl-1,2,4-triazine
Reactant of Route 5
3,5,6-Triphenyl-1,2,4-triazine
Reactant of Route 6
Reactant of Route 6
3,5,6-Triphenyl-1,2,4-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.